molecular formula C25H44N2S B11959884 N-Octadecyl-N'-phenylthiourea CAS No. 6625-73-6

N-Octadecyl-N'-phenylthiourea

Cat. No.: B11959884
CAS No.: 6625-73-6
M. Wt: 404.7 g/mol
InChI Key: OQJQHSPPUZDPHJ-UHFFFAOYSA-N
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Description

N-Octadecyl-N’-phenylthiourea is an organic compound that belongs to the class of thioureas. It is characterized by the presence of an octadecyl group (a long carbon chain) and a phenyl group attached to the nitrogen atoms of the thiourea moiety. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Octadecyl-N’-phenylthiourea can be synthesized through the reaction of phenylisothiocyanate with octadecan-1-amine. The reaction typically involves mixing phenylisothiocyanate with octadecan-1-amine in an appropriate solvent, such as n-hexane, under controlled conditions. The reaction proceeds at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N-Octadecyl-N’-phenylthiourea are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-Octadecyl-N’-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Octadecyl-N’-phenylthiourea is unique due to its long carbon chain, which imparts distinct surface-active properties. This makes it particularly valuable in studies involving monolayers and membrane fabrication, setting it apart from other thiourea derivatives.

Properties

CAS No.

6625-73-6

Molecular Formula

C25H44N2S

Molecular Weight

404.7 g/mol

IUPAC Name

1-octadecyl-3-phenylthiourea

InChI

InChI=1S/C25H44N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-25(28)27-24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3,(H2,26,27,28)

InChI Key

OQJQHSPPUZDPHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=S)NC1=CC=CC=C1

Origin of Product

United States

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